molecular formula C6H13NO10P2 B12671459 N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid CAS No. 94200-64-3

N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid

Cat. No.: B12671459
CAS No.: 94200-64-3
M. Wt: 321.12 g/mol
InChI Key: VMSJBJKSLZOBJT-VKHMYHEASA-N
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Description

N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid is a synthetic compound that belongs to the class of aminophosphonates These compounds are characterized by the presence of a phosphonic acid group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid typically involves the reaction of N-methyl-L-aspartic acid with formaldehyde and phosphorous acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of a Schiff base intermediate, which subsequently undergoes a Mannich-type reaction to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted aminophosphonates.

Scientific Research Applications

N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphoenolpyruvate carboxylase.

    Medicine: Research is ongoing into its potential use in cancer therapy and the treatment of metabolic disorders.

    Industry: It is used in the synthesis of specialty chemicals and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes. The compound acts as a competitive inhibitor of phosphoenolpyruvate carboxylase, interfering with the enzyme’s ability to catalyze reactions involving phosphoenolpyruvate. This inhibition can lead to the accumulation of certain metabolites, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Fosfomycin: An antibacterial agent that also contains a phosphonic acid group.

    Aminomethylphosphonic acid: A compound with similar structural features and applications in agriculture and medicine.

Uniqueness

N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid is unique due to its dual phosphonic acid groups, which enhance its binding affinity to target enzymes and increase its potential as a versatile chemical reagent. Its specific structure allows for unique interactions in biochemical pathways, making it a valuable compound for research and industrial applications.

Properties

CAS No.

94200-64-3

Molecular Formula

C6H13NO10P2

Molecular Weight

321.12 g/mol

IUPAC Name

(2S)-2-[diphosphonomethyl(methyl)amino]butanedioic acid

InChI

InChI=1S/C6H13NO10P2/c1-7(3(5(10)11)2-4(8)9)6(18(12,13)14)19(15,16)17/h3,6H,2H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17)/t3-/m0/s1

InChI Key

VMSJBJKSLZOBJT-VKHMYHEASA-N

Isomeric SMILES

CN([C@@H](CC(=O)O)C(=O)O)C(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

CN(C(CC(=O)O)C(=O)O)C(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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